PDP serves as a model system for studying the enzyme-mediated phosphorylation of phenols. In this context, researchers have investigated the mechanism by which specific enzymes catalyze the transfer of a phosphate group from a donor molecule (like ATP) to PDP, forming a new phosphate ester bond. This knowledge can be applied to understand similar processes in biological systems, such as the regulation of cellular signaling pathways [PubChem, National Institutes of Health (US), ""].
PDP has been identified as a metabolite in certain organisms, including mice. Metabolites are small molecules produced during various biochemical reactions in the body. Identifying and understanding the role of metabolites like PDP can contribute to a broader understanding of metabolic pathways and their potential implications in health and disease [HMDB, The Metabolomics Society, ""].
Phenylphosphoric acid, with the chemical formula C₆H₇O₄P, is an organophosphorus compound characterized by a phenyl group attached to a phosphoric acid moiety. It appears as a colorless liquid and is known for its strong acidic properties and stability. This compound is significant in various chemical processes, particularly in organic synthesis and as a reagent in biochemical applications. Its structure includes a phosphoric acid group (–PO₄) esterified with a phenol, making it a member of the class of phenyl phosphates.
Phenyl dihydrogen phosphate, as a small molecule, may not have a specific biological mechanism of action in all cases. However, its phosphate group can participate in various phosphorylation reactions, potentially acting as a phosphate donor in specific enzymatic processes []. Further research is needed to elucidate its specific biological roles.
The reactivity of phenylphosphoric acid is influenced by the presence of the phenyl group, which can stabilize the positive charge on phosphorus during these reactions.
Phenylphosphoric acid exhibits biological activity that is primarily linked to its role as a phosphorylating agent. It has been found to interact with various biological molecules, influencing cellular processes such as:
Research has indicated that derivatives of phenylphosphoric acid may possess antimicrobial properties, making them candidates for further study in pharmaceutical applications .
Phenylphosphoric acid can be synthesized through various methods:
These methods allow for the production of high-purity phenylphosphoric acid suitable for industrial and laboratory use.
Phenylphosphoric acid finds utility in various fields:
Studies have shown that phenylphosphoric acid interacts with several biological systems:
Phenylphosphoric acid shares structural similarities with several other organophosphorus compounds. Here are some notable comparisons:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Phenyl dihydrogen phosphate | C₆H₈O₄P | Contains two hydrogen atoms bonded to phosphorus; used in biochemical applications. |
Phenylphosphonic acid | C₆H₇O₃P | Lacks one hydroxyl group compared to phenylphosphoric acid; used primarily as a flame retardant. |
Diphenyl phosphate | C₁₂H₁₁O₄P | Contains two phenyl groups; utilized in organic synthesis and as a plasticizer. |
Monophenyl phosphate | C₆H₇O₄P | Similar structure but often refers to specific esters; used in biochemical research. |
Phenylphosphoric acid is unique due to its specific acidic properties and its role as an intermediate in both synthetic and biological processes, distinguishing it from its analogs.
Phenylphosphoric acid was first synthesized in the mid-20th century through esterification reactions between phenol and phosphoryl chloride. Early studies, such as those documented in the Journal of the American Chemical Society (1955), detailed its preparation via alcoholysis of phosphorus oxychloride. The compound gained prominence in the 1970s with advancements in dental adhesive systems, where derivatives like 2-methacryloyloxyethyl phenyl phosphoric acid (Phenyl-P) were used to enhance bonding efficacy.
Year | Development |
---|---|
1955 | Initial synthesis via phosphorus oxychloride and phenol |
1978 | Incorporation into dental adhesives as a monomer |
1986 | Optimization of synthetic routes for industrial-scale production |
Phenylphosphoric acid occupies a unique niche due to its dual reactivity: the phenyl group provides aromatic stability, while the phosphate moiety participates in nucleophilic and electrophilic reactions. It serves as:
Phenylphosphoric acid belongs to the aryl phosphate subclass, characterized by a direct phosphorus-oxygen-aryl bond. It differs from phosphonates (C–P bonds) and phosphinates (two C–P bonds) in its esterification pattern.
Class | General Formula | Key Feature |
---|---|---|
Phosphate esters | ROP(O)(OH)₂ | P–O–R linkage |
Phosphonates | RPO(OH)₂ | Direct C–P bond |
Phosphinates | R₂PO(OH) | Two C–P bonds |
Phenylphosphoric acid, with the molecular formula C₆H₇O₄P, is an organophosphorus compound characterized by a phosphoric acid moiety connected to a phenyl ring through an oxygen atom [1] [2]. The molecular structure features a central phosphorus atom that adopts a tetrahedral geometry, with three oxygen atoms and one oxygen-phenyl group arranged around it [3]. This tetrahedral arrangement results from the sp³ hybridization of the phosphorus atom, allowing for optimal orbital overlap and stable bond formation [2].
The key structural feature of phenylphosphoric acid is the P-O-C linkage, where the phosphorus atom is connected to the phenyl ring through an oxygen bridge [1] [3]. This creates an ester bond between the phosphoric acid group and the phenyl moiety [2]. The phosphorus atom forms a double bond with one oxygen atom (P=O) and single bonds with two hydroxyl groups (P-OH), completing the phosphoric acid portion of the molecule [1] [2] [3].
The bond lengths in phenylphosphoric acid follow typical patterns for phosphorus compounds, with the P=O double bond being shorter (approximately 1.48 Å) than the P-O single bonds (approximately 1.60 Å) [2]. The P-O-C bond angle is approximately 120°, reflecting the sp² hybridization of the oxygen atom connecting the phosphorus to the phenyl group [3]. The phenyl ring maintains its planar structure with typical C-C bond lengths of about 1.40 Å and C-H bond lengths of approximately 1.08 Å [2] [3].
Phenylphosphoric acid exhibits well-defined thermal transition points that are characteristic of its molecular structure and intermolecular forces [2] [6]. The compound has a melting point of 97°C, which is relatively high for an organic phosphorus compound of this molecular weight [2] [6]. This elevated melting point can be attributed to the strong hydrogen bonding interactions between the hydroxyl groups of the phosphoric acid moiety in adjacent molecules [1] [2].
The boiling point of phenylphosphoric acid is approximately 346.9°C at standard pressure (760 mmHg), though this value is based on predictive models rather than direct experimental measurement due to the compound's tendency to decompose at elevated temperatures [2] [6] [8]. The high boiling point reflects the significant intermolecular forces, including hydrogen bonding and dipole-dipole interactions, that must be overcome to transition the compound from the liquid to the gaseous state [2] [6].
The substantial difference between the melting and boiling points (approximately 250°C) indicates a wide liquid range, which is relevant for applications requiring thermal stability in the liquid phase [6] [8].
Phenylphosphoric acid demonstrates selective solubility patterns that are governed by its molecular structure, particularly the presence of both polar phosphoric acid groups and a nonpolar phenyl ring [2] [6]. The compound is readily soluble in polar organic solvents such as methanol, ethanol, and acetone, where both the polar and nonpolar portions of the molecule can interact favorably with the solvent [2] [6].
In water, phenylphosphoric acid exhibits limited solubility despite the presence of hydrophilic hydroxyl groups [6] [8]. This limited water solubility can be attributed to the hydrophobic character of the phenyl ring, which disrupts the hydrogen bonding network of water molecules [2] [6]. The solubility in water increases with temperature and is also enhanced in basic conditions due to the formation of more water-soluble phenylphosphate salts [2] [8].
In nonpolar organic solvents such as hexane and benzene, phenylphosphoric acid shows poor solubility due to the inability of these solvents to effectively solvate the polar phosphoric acid group [6] [8]. This solubility profile makes phenylphosphoric acid suitable for applications requiring selective extraction or phase transfer processes [2] [6].
At room temperature, phenylphosphoric acid exists as a white to light yellow crystalline solid with occasional reports of light red coloration depending on purity levels [2] [6]. The compound forms well-defined crystals that can be observed under microscopic examination [6] [8].
The density of phenylphosphoric acid is approximately 1.499 g/cm³ at standard temperature and pressure, according to predictive models [2] [6]. This relatively high density compared to many organic compounds can be attributed to the presence of the phosphorus atom and efficient molecular packing in the solid state facilitated by hydrogen bonding [2] [6] [8].
The physical state of phenylphosphoric acid is temperature-dependent, transitioning from a crystalline solid below its melting point of 97°C to a viscous liquid above this temperature [2] [6]. The viscosity of the liquid state is relatively high due to intermolecular hydrogen bonding and dipole-dipole interactions [6] [8].
Phenylphosphoric acid exhibits characteristic acid-base behavior consistent with its phosphoric acid moiety [2] [13]. As a diprotic acid, it can donate two protons in sequential dissociation steps, with each step characterized by a distinct pKa value [2] [9]. The first dissociation constant (pKa₁) is approximately 1.25, indicating that phenylphosphoric acid is a moderately strong acid, though weaker than mineral acids such as hydrochloric or sulfuric acid [6] [13].
The second dissociation constant (pKa₂) is significantly higher, typically around 6.7-7.2, reflecting the increased difficulty of removing a proton from an already negatively charged species [9] [13]. This sequential dissociation behavior allows phenylphosphoric acid to function as a buffer in certain pH ranges, particularly around its second pKa value [2] [13].
In aqueous solutions, phenylphosphoric acid predominantly exists in its partially dissociated form at neutral pH, with the fully deprotonated form becoming significant only under strongly basic conditions [9] [13]. The acid-base properties of phenylphosphoric acid are influenced by the electron-withdrawing effect of the phenyl group through the oxygen linkage, which slightly increases the acidity compared to simple alkyl phosphates [2] [13].
Phenylphosphoric acid demonstrates diverse reactivity patterns centered primarily around its phosphoric acid functional group [2] [8]. The compound can undergo hydrolysis reactions, particularly under basic conditions, leading to the cleavage of the P-O-C bond and formation of phosphoric acid and phenol [2] [8]. This hydrolysis reaction is catalyzed by both acids and bases, though the mechanisms differ significantly [8] [13].
Esterification reactions represent another important aspect of phenylphosphoric acid reactivity, where the hydroxyl groups of the phosphoric acid moiety can react with alcohols to form diester or triester derivatives [2] [8]. These reactions typically require catalysts such as dicyclohexylcarbodiimide (DCC) or elevated temperatures to proceed at appreciable rates [8] [13].
Phenylphosphoric acid can also participate in nucleophilic substitution reactions, where the phosphoryl oxygen can act as a nucleophile toward electrophilic centers [2] [8]. Additionally, the compound can undergo oxidation-reduction reactions, though these are less common and typically involve the phenyl ring rather than the phosphorus center [8] [13].
The reactivity of phenylphosphoric acid is significantly influenced by pH, with different reaction pathways predominating under acidic versus basic conditions [2] [8]. Under strongly acidic conditions, protonation of the phosphoryl oxygen can occur, enhancing the electrophilicity of the phosphorus atom and facilitating nucleophilic attack [8] [13].
Phenylphosphoric acid exhibits notable coordination chemistry due to the presence of multiple oxygen atoms capable of acting as electron donors to metal centers [11] [13]. The compound can function as a monodentate, bidentate, or even tridentate ligand depending on the metal and reaction conditions [11] [13].
In its coordination behavior, phenylphosphoric acid typically binds to metals through the oxygen atoms of the phosphoryl group (P=O) and/or the deprotonated hydroxyl groups [11] [13]. This coordination can lead to the formation of stable metal complexes with various transition metals, including copper, zinc, and iron [11] [13].
The coordination geometry around the metal center varies depending on the specific metal and the number of phenylphosphoric acid ligands involved [11] [13]. Common geometries include octahedral, tetrahedral, and square planar arrangements [11] [13]. The stability of these metal complexes is influenced by factors such as the charge and size of the metal ion, the pH of the solution, and the presence of competing ligands [11] [13].
Research has demonstrated that phenylphosphoric acid can form coordination polymers when reacting with certain metal ions under appropriate conditions [11] [13]. These polymeric structures feature extended networks of metal centers linked by phenylphosphoric acid ligands, creating materials with interesting structural and functional properties [11] [13].
Phenylphosphoric acid and phenylphosphonic acid represent two structurally related organophosphorus compounds that differ fundamentally in their connectivity patterns [2] [7]. The key structural distinction lies in the nature of the bond connecting the phosphorus atom to the phenyl group [2] [7]. In phenylphosphoric acid, this connection occurs through an oxygen atom (P-O-C linkage), forming an ester bond, whereas in phenylphosphonic acid, the phosphorus is directly bonded to the phenyl carbon (P-C bond) [2] [7] [19].
This structural difference results in distinct molecular formulas: C₆H₇O₄P for phenylphosphoric acid versus C₆H₇O₃P for phenylphosphonic acid, with the latter containing one fewer oxygen atom [2] [7]. The molecular weights reflect this difference, with phenylphosphoric acid at 174.09 g/mol and phenylphosphonic acid at 158.09 g/mol [2] [7].
The physical properties of these compounds also show notable differences [2] [7]. Phenylphosphonic acid has a slightly lower melting point range (83-85°C) compared to phenylphosphoric acid (97°C) [2] [5] [7]. Similarly, the predicted boiling point of phenylphosphonic acid (285.1°C) is lower than that of phenylphosphoric acid (346.9°C) [5] [7].
The acid-base behavior also differs between these compounds, with phenylphosphonic acid having a slightly higher first pKa value (approximately 1.85) compared to phenylphosphoric acid (approximately 1.25) [7] [9]. This difference reflects the influence of the direct P-C bond versus the P-O-C linkage on the acidity of the hydroxyl groups [7] [9].
Phenylphosphoric acid belongs to a broader family of organophosphorus compounds and shares structural relationships with several important classes of phosphorus-containing molecules [2] [17]. As a phosphoric acid monoester, it is related to other phosphate esters such as diphenyl phosphate and triphenyl phosphate, which contain two and three phenoxy groups, respectively, attached to the phosphorus atom [2] [17].
The compound also shares structural similarities with other phosphoric acid derivatives, including alkyl phosphates, where the phenyl group is replaced by various alkyl groups [2] [17]. These compounds maintain the P-O-C linkage characteristic of phosphate esters but exhibit different physical and chemical properties based on the nature of the organic substituent [2] [17].
Phosphoric acid itself represents the parent compound of phenylphosphoric acid, differing only in the replacement of one hydroxyl group with a phenoxy group [2] [17]. This substitution significantly alters the physical properties and reactivity patterns while maintaining the core phosphoryl (P=O) functionality [2] [17].
Beyond phosphate esters, phenylphosphoric acid is structurally related to phosphonates (containing P-C bonds), phosphinates (containing two P-C bonds), and phosphine oxides (containing three P-C bonds) [17] [22]. These compound classes represent progressive replacement of P-O bonds with P-C bonds, resulting in increased stability toward hydrolysis but altered coordination chemistry and reactivity patterns [17] [22].
Corrosive;Irritant